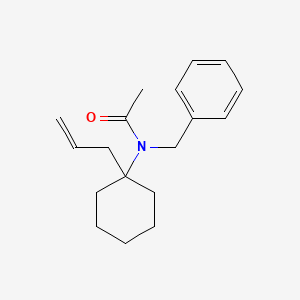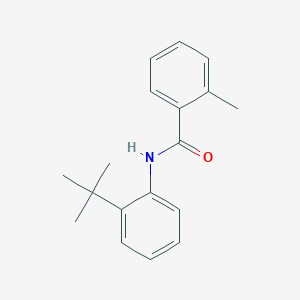
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide, also known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of hydrazide derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is thought to form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has also been shown to modulate the immune system, enhancing the activity of immune cells against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide in lab experiments is its relative ease of synthesis. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is its potential toxicity, which can be a concern when working with cell cultures or animal models.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a potential treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been investigated for its potential as an antimicrobial agent, with studies showing activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOBCDXETDQTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)